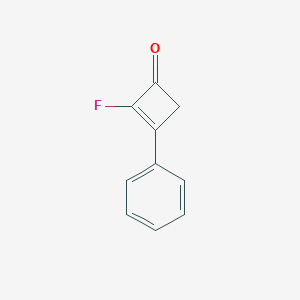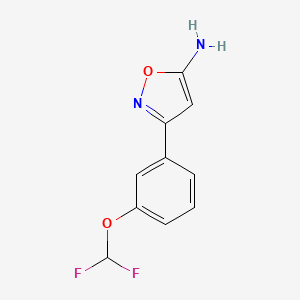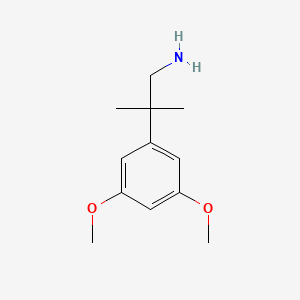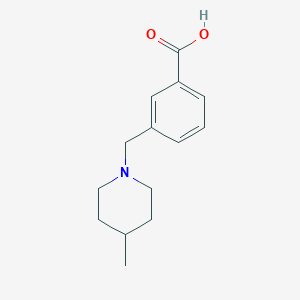
(2S)-2-isothiocyanato-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-isothiocyanato-3-phenylpropanoic acid is an organic compound characterized by the presence of an isothiocyanate group attached to a phenylpropanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-isothiocyanato-3-phenylpropanoic acid typically involves the reaction of (2S)-2-amino-3-phenylpropanoic acid with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the isothiocyanate group. The reaction can be summarized as follows:
(2S)-2-amino-3-phenylpropanoic acid+thiophosgene→(2S)-2-isothiocyanato-3-phenylpropanoic acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to control reaction parameters such as temperature, pressure, and solvent composition. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
(2S)-2-isothiocyanato-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amines.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Thiourea derivatives.
科学的研究の応用
(2S)-2-isothiocyanato-3-phenylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-2-isothiocyanato-3-phenylpropanoic acid involves the interaction of the isothiocyanate group with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins and enzymes, affecting their function. The compound may target specific molecular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Phenylisothiocyanate: Lacks the propanoic acid moiety.
(2S)-2-isothiocyanato-3-methylpropanoic acid: Contains a methyl group instead of a phenyl group.
Uniqueness
(2S)-2-isothiocyanato-3-phenylpropanoic acid is unique due to the presence of both the isothiocyanate group and the phenylpropanoic acid backbone, which confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C10H9NO2S |
|---|---|
分子量 |
207.25 g/mol |
IUPAC名 |
(2S)-2-isothiocyanato-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H9NO2S/c12-10(13)9(11-7-14)6-8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13)/t9-/m0/s1 |
InChIキー |
AAIBCNPCPXWKTH-VIFPVBQESA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N=C=S |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


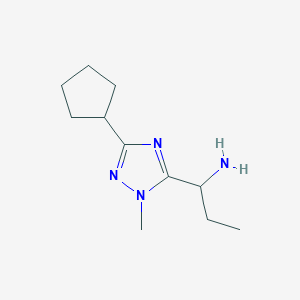
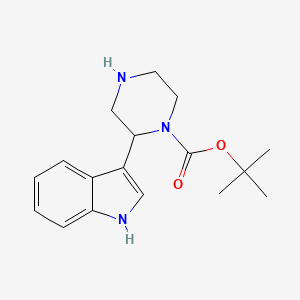

![3-[2-oxo-4-(2-pyridinyl)-1-piperazinyl]-2,6-Piperidinedione](/img/structure/B13535687.png)

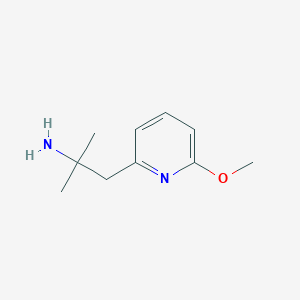
![methyl3-[(3S)-piperidin-3-yl]propanoatehydrochloride](/img/structure/B13535713.png)
